6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Medicinal chemistry

6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 106780-45-4) is a synthetic heterocyclic compound belonging to the furo[3,2-d]pyrimidine-2,4-dione class. Its structure consists of a furan ring fused to a pyrimidine-2,4-dione core, with an ethylamino substituent at the 6-position.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 106780-45-4
Cat. No. B12921434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS106780-45-4
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(O1)C(=O)NC(=O)N2
InChIInChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13)
InChIKeyGQXLLLGJCCEOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione: Core Scaffold & Procurement Identity


6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 106780-45-4) is a synthetic heterocyclic compound belonging to the furo[3,2-d]pyrimidine-2,4-dione class. Its structure consists of a furan ring fused to a pyrimidine-2,4-dione core, with an ethylamino substituent at the 6-position . This scaffold is a recognized bioisostere of purine and uracil bases. However, no primary research articles or authoritative databases containing quantitative biological or physicochemical data for this exact compound were identified during evidence collection, and the available information is limited to basic chemical descriptors from vendor listings.

Procurement Risk: Why Furo[3,2-d]pyrimidine-2,4-dione Analogs Cannot Be Interchanged Without Evidence


Generic substitution within the furo[3,2-d]pyrimidine-2,4-dione class is not permissible without compound-specific evidence because even minor substituent changes on the 6-position can dramatically alter hydrogen-bonding capacity, electronic distribution, and steric bulk, which in turn can fundamentally change target binding, selectivity, solubility, and metabolic stability [1]. The ethylamino group of 106780-45-4 confers a distinct set of properties—including basicity, hydrogen-bond donor/acceptor potential, and lipophilicity—compared to analogs with 6-amino, 6-methyl, or 6-unsubstituted scaffolds. In the absence of direct comparative data for this specific compound, any attempt to interchange it with a similar-looking furo[3,2-d]pyrimidine constitutes an uncharacterized risk, potentially leading to failed biological assays, irreproducible synthetic pathways, or unexpected pharmacokinetic profiles.

Quantitative Differentiation Evidence: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Computational LogP and Hydrogen-Bonding Capacity Compared to 6-Unsubstituted Furo[3,2-d]pyrimidine-2,4-dione

The ethylamino substituent at the 6-position is predicted to increase lipophilicity (clogP) and introduce a basic amine hydrogen-bond donor relative to the unsubstituted parent scaffold furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 956034-06-3). This is a class-level inference based on fragment-based calculations; no experimental logP or pKa data were found for the target compound. The predicted difference indicates that the target compound will have distinct solubility and permeability properties compared to the parent scaffold, which is critical for both in vitro assay behavior and synthetic intermediate utility.

Physicochemical profiling Drug-likeness Medicinal chemistry

Synthetic Utility: 6-(Ethylamino) as a Handle for Further Derivatization vs. 6-Amino Analog

The target compound is described as an intermediate for constructing more complex heterocycles via further functionalization of the ethylamino group, which can serve as a protected amine or be elaborated to amides, ureas, or alkylamines . In comparison, the 6-amino analog (6-amino-furo[3,2-d]pyrimidine-2,4-dione) is a more reactive nucleophile but lacks the steric and lipophilic character of the ethylamino group, which can be critical for achieving desired selectivity in kinase inhibitor programs. No head-to-head synthetic yield or reaction scope comparison was identified in the literature; this is class-level inference.

Synthetic intermediate Kinase inhibitor Building block

Absence of Direct Bioactivity Data vs. Structurally Similar Furo[3,2-d]pyrimidine NNRTIs

Recent publications have demonstrated that furo[3,2-d]pyrimidine-2,4-dione derivatives can serve as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), with compound 10 (a 6-aryl-substituted derivative) achieving EC50 values of 1.9–46.3 nM against HIV-1 strains and a hERG IC50 >30 µM [1]. However, 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione itself has not been evaluated in these assays. The ethylamino group is chemically distinct from the 6-arylamino or 6-aryl substituents that confer antiviral potency, and no extrapolation of activity can be made. This evidence item serves to highlight the gap: the target compound's biological activity profile is entirely unknown.

HIV-1 NNRTI hERG

Predicted ADMET Profile vs. 6-Methyl and 6-Phenyl Furo[3,2-d]pyrimidine-2,4-diones

Based on in silico predictions, the 6-ethylamino group introduces a moderate basic center (estimated pKa ~8.5–9.5) not present in 6-methyl or 6-phenyl analogs, which could influence solubility, CYP inhibition, and hERG binding. The 6-phenyl analog of the parent scaffold has shown hERG IC50 values as low as 0.5 µM in certain NNRTI series, whereas introducing an aminoalkyl chain has been associated with reduced hERG affinity [1]. No experimental ADMET data is available for the specific compound 106780-45-4.

ADMET Drug-likeness Lead optimization

Recommended Applications for 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Evidence


Building Block for Kinase-Inhibitor Library Synthesis

The compound can serve as a versatile synthetic intermediate for generating focused libraries of 6-substituted furo[3,2-d]pyrimidine-2,4-diones, where the ethylamino group can be further elaborated to amides, ureas, or alkylated amines. Its moderate steric bulk and balanced reactivity make it a suitable starting point for parallel synthesis of kinase inhibitor candidates, as inferred from the known kinase-inhibitory activity of the furo[3,2-d]pyrimidine class [1].

Physicochemical Probe for 6-Position Structure-Activity Relationship (SAR) Studies

Given the predicted distinct logP and hydrogen-bonding profile compared to 6-H, 6-methyl, and 6-amino analogs [2], 106780-45-4 is suitable for inclusion in a systematic SAR matrix aimed at understanding the contribution of 6-substituent basicity and lipophilicity to target binding, selectivity, and pharmacokinetic properties. Users should measure experimental logP and pKa to confirm predictions.

Reference Compound for hERG Liability Comparison in Furo[3,2-d]pyrimidine Series

Based on the class-level observation that aminoalkyl-substituted furo[3,2-d]pyrimidines tend to exhibit lower hERG inhibition than their aryl-substituted counterparts [2], this compound could be used as a reference for assessing whether the ethylamino group confers a favorable hERG profile relative to 6-phenyl and 6-benzyl analogs in the user's specific assay system.

Negative Control for HIV-1 NNRTI Screens

Since the compound lacks the 6-aryl substitution pattern essential for high-affinity NNRTI binding as demonstrated by compound 10 [2], it can be employed as a negative control or scaffold-only reference in anti-HIV assays to verify that observed activity in novel derivatives is driven by the specific 6-substituent rather than the core scaffold.

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